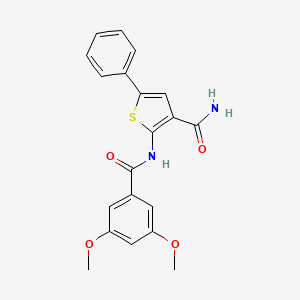

2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

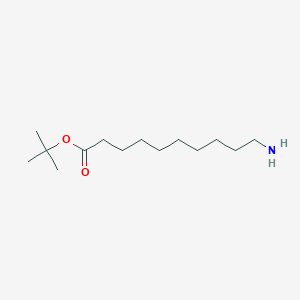

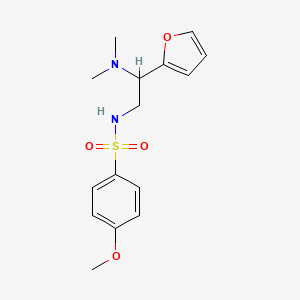

“2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has a phenyl group (a ring of six carbon atoms), and an amide group (a nitrogen atom bonded to a carbonyl group). The 3,5-dimethoxybenzamido moiety suggests the presence of a benzene ring substituted with two methoxy groups and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a phenyl ring, and an amide group. The 3,5-dimethoxybenzamido moiety would consist of a benzene ring substituted with two methoxy groups (-OCH3) and an amide group (-CONH2) .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiophene, phenyl, and amide groups, as well as the electron-donating methoxy groups. Thiophenes can undergo electrophilic aromatic substitution reactions, while amides can participate in various reactions such as hydrolysis, reduction, and condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar amide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly its color .

Applications De Recherche Scientifique

Synthesis and Antiulcer Activities

A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing gastric ulceration. Among these, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride showed significant antiulcer activity. Modifications to this compound yielded derivatives with comparable antiulcer activity (Hosokami et al., 1992).

Antimicrobial Evaluation and Docking Studies

3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized and subjected to antimicrobial evaluation and molecular docking studies. These compounds were characterized using various spectroscopic methods, suggesting potential applications in the antimicrobial domain (Talupur et al., 2021).

Antidopaminergic Properties for Psychiatric Treatments

The synthesis of various benzamide derivatives, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, was conducted to explore their affinity for the [3H]spiperone binding site and their inhibition of apomorphine-induced behavioral responses. This research supports the potential use of these compounds in antipsychotic treatments (Högberg et al., 1990).

Synthesis and Crystal Structure Analysis

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide and its crystal structure determination highlights its potential in material science and structural biology (Prabhuswamy et al., 2016).

Platinum-Catalyzed Intermolecular Hydroamination

Research on the platinum-catalyzed addition of primary, acyclic aryl and alkyl carboxamides to ethylene and propylene offers insights into novel catalytic processes and potential industrial applications (Wang and Widenhoefer, 2004).

Synthesis of Novel Aromatic Polyamides

Studies focused on synthesizing novel polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides displayed excellent solubility and thermal stability, suggesting applications in material science (Hsiao et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

2-[(3,5-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-25-14-8-13(9-15(10-14)26-2)19(24)22-20-16(18(21)23)11-17(27-20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDDGYBRFCPMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2839908.png)

![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/no-structure.png)

![ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2839911.png)

![N-(4-(diethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2839919.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2839922.png)

![methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2839925.png)